molecular formula C8H9F3N2O5S B14801513 Methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate

Methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate

Cat. No.: B14801513
M. Wt: 302.23 g/mol
InChI Key: FQFBBOQVVGUWMK-UHFFFAOYSA-N
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Description

Methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate is a synthetic organic compound with the molecular formula C8H9F3N2O5S. It is characterized by the presence of a pyrazole ring, a trifluoromethylsulfonyloxy group, and a methyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate typically involves the reaction of pyrazole derivatives with trifluoromethanesulfonic anhydride in the presence of a base. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Base: Triethylamine or pyridine

    Temperature: 0°C to room temperature

    Reaction Time: 2-4 hours

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining stringent quality control measures to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethylsulfonyloxy group can be replaced by various nucleophiles.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products

    Nucleophilic Substitution: Formation of substituted pyrazole derivatives

    Oxidation: Formation of pyrazole N-oxides

    Reduction: Formation of reduced pyrazole derivatives

    Hydrolysis: Formation of 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoic acid

Scientific Research Applications

Methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylsulfonyloxy group enhances the compound’s electrophilicity, facilitating its binding to nucleophilic sites on proteins. This interaction can modulate the activity of enzymes and alter cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1H-pyrazol-1-yl)propanoate
  • Methyl 3-(1H-pyrrol-2-yl)propanoate
  • Methyl 3-(1H-imidazol-1-yl)propanoate

Uniqueness

Methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate is unique due to the presence of the trifluoromethylsulfonyloxy group, which imparts distinct chemical reactivity and biological activity. This group enhances the compound’s electrophilicity and stability, making it a valuable tool in synthetic chemistry and biological research.

Properties

Molecular Formula

C8H9F3N2O5S

Molecular Weight

302.23 g/mol

IUPAC Name

methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate

InChI

InChI=1S/C8H9F3N2O5S/c1-17-7(14)6(5-13-4-2-3-12-13)18-19(15,16)8(9,10)11/h2-4,6H,5H2,1H3

InChI Key

FQFBBOQVVGUWMK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN1C=CC=N1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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